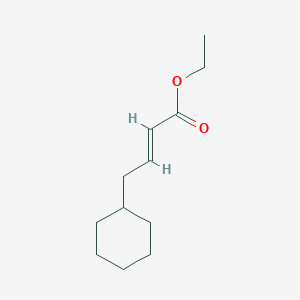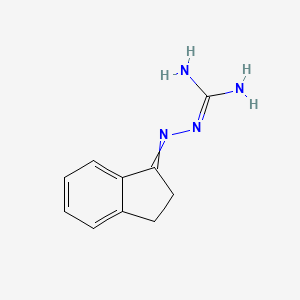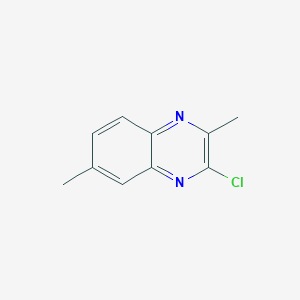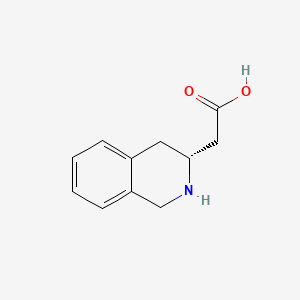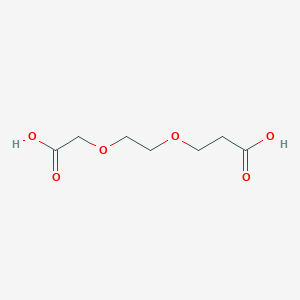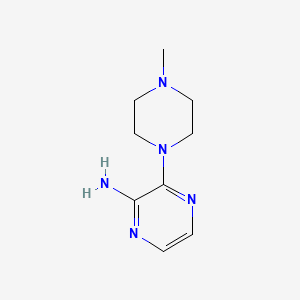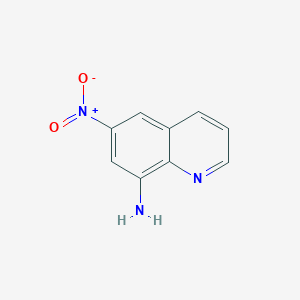
8-Quinolinamine, 6-nitro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Nitroquinolin-8-amine is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is characterized by the presence of a nitro group at the 6th position and an amine group at the 8th position on the quinoline ring. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-nitroquinolin-8-amine typically involves the nitration of quinoline followed by reduction and amination steps. One common method is the nitration of quinoline to produce a mixture of 5-nitroquinoline and 6-nitroquinoline. The desired 6-nitroquinoline is then separated and subjected to reduction using tin powder in the presence of hydrochloric acid to yield 6-aminoquinoline .
Another method involves the direct amination of 6-chloroquinoline with ammonia or an amine source under suitable conditions .
Industrial Production Methods
Industrial production of 6-nitroquinolin-8-amine may involve large-scale nitration and reduction processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
6-Nitroquinolin-8-amine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Oxidation: The compound can be oxidized under specific conditions to form quinoline N-oxides.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Ammonia or primary amines in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Major Products
Reduction: 6-Aminoquinoline.
Substitution: Various amides and substituted quinoline derivatives.
Oxidation: Quinoline N-oxides.
Wissenschaftliche Forschungsanwendungen
6-Nitroquinolin-8-amine has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of antimalarial drugs and other therapeutic agents.
Biological Studies: Used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.
Industrial Chemistry: Employed in the synthesis of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 6-nitroquinolin-8-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The amine group can form hydrogen bonds and other interactions with target proteins, influencing their activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
8-Aminoquinoline: Lacks the nitro group but has similar biological activities.
6-Nitroquinoline: Lacks the amine group but shares the nitro functionality.
Quinoline N-oxides: Oxidized derivatives with different reactivity.
Uniqueness
6-Nitroquinolin-8-amine is unique due to the presence of both nitro and amine groups, which confer distinct chemical reactivity and biological activity. This dual functionality allows it to participate in a wider range of chemical reactions and interact with multiple biological targets .
Eigenschaften
CAS-Nummer |
88609-21-6 |
|---|---|
Molekularformel |
C9H7N3O2 |
Molekulargewicht |
189.17 g/mol |
IUPAC-Name |
6-nitroquinolin-8-amine |
InChI |
InChI=1S/C9H7N3O2/c10-8-5-7(12(13)14)4-6-2-1-3-11-9(6)8/h1-5H,10H2 |
InChI-Schlüssel |
SELGYYDMFLVGJM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=CC(=CC(=C2N=C1)N)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


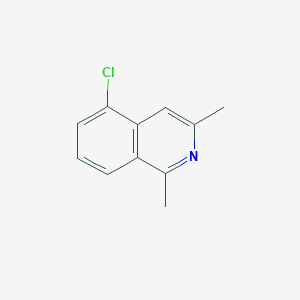
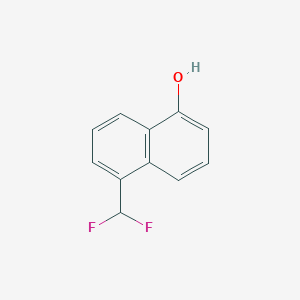

![6-Benzyl-1,6-diazaspiro[3.3]heptane](/img/structure/B11903816.png)
